2-(3-Piperidin-1-yl-propoxy)-benzoic acid is a chemical compound that has attracted attention in the fields of organic synthesis and medicinal chemistry. This compound features a benzoic acid structure with a piperidinyl group, which enhances its biological activity and potential applications. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug development and research.
The compound can be synthesized through several methods, often involving reactions between piperidine derivatives and benzoic acid or its derivatives. It is often studied for its pharmacological properties and potential therapeutic applications.
2-(3-Piperidin-1-yl-propoxy)-benzoic acid belongs to the class of benzoic acid derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This classification makes it relevant in both organic chemistry and pharmacology.
The synthesis of 2-(3-Piperidin-1-yl-propoxy)-benzoic acid typically involves multi-step synthetic routes. One common approach includes:
2-(3-Piperidin-1-yl-propoxy)-benzoic acid can undergo various chemical reactions:
The mechanism of action of 2-(3-Piperidin-1-yl-propoxy)-benzoic acid involves its interaction with specific biological targets such as receptors or enzymes within cells. The binding affinity and selectivity for these targets can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
2-(3-Piperidin-1-yl-propoxy)-benzoic acid has several scientific applications:
The structural motif of 2-(3-Piperidin-1-yl-propoxy)-benzoic acid enables selective interactions with key kinase domains. Its benzoic acid head group and piperidine-propoxy linker facilitate hydrogen bonding and hydrophobic contacts within ATP-binding sites, influencing downstream signaling cascades.
The compound attenuates c-Jun N-terminal kinase (JNK) activation by competitively binding to the JNK1/2 catalytic cleft. This inhibits phosphorylation of c-Jun transcription factors, reducing neuronal apoptosis in in vitro models of oxidative stress. Molecular dynamics simulations reveal stable hydrogen bonds between the benzoic acid moiety and Lys55/Val78 residues of JNK1 (binding energy: −9.2 kcal/mol). In Alzheimer’s disease cell models, this suppresses tau hyperphosphorylation by 62% at 10 μM concentration (p < 0.01 vs. controls) [9].
As a scaffold for pyrimidine-based inhibitors, derivatives of this compound disrupt RET kinase activity by occupying the hydrophobic back pocket (Cys797/Glu805 interactions). This allosterically inhibits autophosphorylation of RET/PTC1 fusion proteins, reducing proliferation in thyroid carcinoma lines (IC₅₀: 190–350 nM). Notably, morpholine- and piperidine-substituted analogs (e.g., 2-(piperidin-1-yl)-4H-benzo[h]chromen-4-one) demonstrate enhanced selectivity over VEGFR2 (>50-fold) [5] [9].
Table 1: Kinase Inhibitory Activity of Structural Analogs
Compound | Target Kinase | IC₅₀ (nM) | Cellular Model |
---|---|---|---|
2-Piperidin-1-yl-benzo[h]chromen-4-one | DNA-PK | 3,810 | Glioblastoma cells |
8-(4-chlorophenyl)-2-morpholin-4-ylchromen-4-one | IKKε | 2,400 | Breast adenocarcinoma |
2-(4-fluorophenyl)-6-morpholino-4H-pyran-4-one | TBK-1 | 350 | Lung carcinoma |
The 3-piperidinopropoxy chain is critical for high-affinity H₃R binding (Kᵢ = 8.4–467 nM). It disrupts constitutive activity of human H₃ receptors expressed in CHO-K1 cells, increasing histamine release in the prefrontal cortex by 3.2-fold. In vivo, ethyl ether derivatives enhance wakefulness in mice (ED₅₀: 1.0 mg/kg, p.o.) and reverse scopolamine-induced memory deficits. The benzoic acid group enables salt formation (e.g., hydrochloride) for improved oral bioavailability [2] [6].
Though direct data is limited, structural analogs like 4-(3-(Piperidin-1-yl)propoxy)benzoic acid modulate monoamine transporters. In silico docking suggests interactions with SERT (serotonin transporter) via the protonated piperidine nitrogen (ΔG = −7.8 kcal/mol). Ex vivo studies show 40% inhibition of norepinephrine reuptake in rat synaptosomes at 1 μM, indicating potential triple reuptake inhibition when combined with H₃R antagonism [6] [9].
Table 2: GPCR Binding Affinities of Piperidinopropoxy Derivatives
Compound | H₃R Kᵢ (nM) | Therapeutic Effect |
---|---|---|
4-(1,1-Dimethylpropyl)phenyl ether | 8.4 | Cognitive enhancement (mice) |
Ethyl ether derivative | 26.5 | Wakefulness promotion (ED₅₀: 1 mg/kg) |
2-(3-(Piperidin-1-yl)propoxy)benzoic acid | 42.7* | In vitro monoamine modulation |
*Estimated from structural-activity relationships [6]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4